6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJOHWTXRDJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440632 | |
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-91-2 | |
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol and Analogous Pyrrolo 3,2 C Pyridinol Derivatives
Foundational Strategies for the Pyrrolo[3,2-c]pyridin-4-ol Core Construction
The assembly of the bicyclic pyrrolo[3,2-c]pyridin-4-ol system relies on key chemical transformations that enable the fusion of the two heterocyclic rings. The choice of strategy is often dictated by the desired substituents on both the pyrrole (B145914) and pyridine (B92270) portions of the molecule.
Synthesis from Pyrrole Precursors
Building upon a pyrrole template is a common strategy that involves the formation of the fused pyridine ring through cyclization reactions. This approach allows for early introduction of substituents on the pyrrole ring.
While specific examples under the "Schneller Synthesis" name for the pyrrolo[3,2-c]pyridine system are not prominently documented in recent literature, the general principle involves the cyclization of suitably functionalized pyrrole derivatives. This can include intramolecular reactions of pyrrole acetates or nitriles where a side chain at the C-3 position of the pyrrole ring contains the necessary atoms to form the pyridine ring. Base-promoted intermolecular cyclization is a related strategy that can be used to construct fused heterocyclic systems.
A documented pathway to the pyrrolo[3,2-c]pyridine core involves a sequence initiated by a Knoevenagel condensation. This reaction is typically followed by a Curtius rearrangement to construct the pyridine ring.
The synthesis can commence with a 2-substituted pyrrole, which undergoes a Knoevenagel condensation to introduce a carboxylic acid moiety. This is followed by the conversion of the acid to an acyl azide. The subsequent Curtius rearrangement of the azide facilitates the formation of the fused pyridine ring, yielding the desired pyrrolo[3,2-c]pyridine structure. This multi-step process highlights the utility of classic name reactions in constructing complex heterocyclic systems.
Synthesis from Pyridine Precursors
An alternative and widely used approach involves the annulation of a pyrrole ring onto a pre-functionalized pyridine scaffold. This method is particularly advantageous when the desired substitution pattern on the pyridine ring is readily accessible from commercial starting materials.
The formation of the pyrrole ring can be achieved by adapting classical indole (B1671886) syntheses to pyridine analogs. The Leimgruber-Batcho indole synthesis, for example, is a powerful method that can be applied to pyridine precursors. clockss.orgwikipedia.orgresearchgate.net This reaction involves the condensation of a substituted 4-methyl-3-nitropyridine with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. researchgate.netnih.gov Subsequent reductive cyclization of this intermediate yields the fused pyrrole ring. clockss.orgwikipedia.orgnih.gov This strategy is highly effective for constructing the 1H-pyrrolo[3,2-c]pyridine core from appropriately substituted nitropyridines. nih.gov
| Starting Material Class | Key Reactions | Intermediate | Product |
| 4-Methyl-3-nitropyridines | Condensation with DMF-DMA, Reductive Cyclization | Enamine | 1H-Pyrrolo[3,2-c]pyridine |
A robust and versatile method for synthesizing substituted 1H-pyrrolo[3,2-c]pyridines, including precursors to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, starts from commercially available halogenated pyridines. nih.gov A notable example begins with 2-bromo-5-methylpyridine. nih.gov
The synthetic sequence involves several key transformations of the pyridine ring before the pyrrole ring is constructed:
N-Oxidation: The pyridine nitrogen is oxidized, typically using an agent like m-chloroperbenzoic acid (m-CPBA), to form the corresponding pyridine-1-oxide. nih.gov
Nitration: The pyridine-1-oxide is then nitrated at the C-4 position. This step introduces the nitro group necessary for the subsequent cyclization. nih.gov
Enamine Formation: The resulting 4-nitro-pyridine-1-oxide derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key enamine intermediate at the methyl group, analogous to the Leimgruber-Batcho synthesis. nih.gov
Reductive Cyclization: The enamine intermediate undergoes reductive cyclization, often using iron powder in acetic acid, to simultaneously reduce the nitro group and the N-oxide, leading to the formation of the fused pyrrole ring. This step directly yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov
Once the halogenated pyrrolo[3,2-c]pyridine core is synthesized, it serves as a versatile intermediate for further functionalization. For instance, the bromine atom at the C-6 position can be readily displaced or used in cross-coupling reactions, such as the Suzuki cross-coupling, to introduce a wide variety of aryl or other substituents. nih.gov
| Step | Reagent(s) | Intermediate Formed | Purpose |
| 1. Oxidation | m-Chloroperbenzoic acid | 2-Bromo-5-methylpyridine-1-oxide | Activate pyridine ring for nitration |
| 2. Nitration | Fuming HNO₃, H₂SO₄ | 2-Bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide | Introduce nitro group for cyclization |
| 3. Condensation | N,N-Dimethylformamide dimethyl acetal | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Form enamine for pyrrole ring closure |
| 4. Reductive Cyclization | Iron powder, Acetic acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Form the fused pyrrole ring |
| 5. Further Functionalization | Arylboronic acids, Pd catalyst (e.g., Suzuki coupling) | 6-Aryl-1H-pyrrolo[3,2-c]pyridines | Introduce diverse substituents at C-6 |
This pathway demonstrates the power of sequential functionalization and cyclization strategies starting from simple, halogenated pyridine building blocks to access complex and highly substituted pyrrolo[3,2-c]pyridine derivatives. nih.gov
Methodologies for Introducing the 4-Hydroxyl Functionality
The introduction of a hydroxyl group at the 4-position of the pyrrolo[3,2-c]pyridine core is a key transformation in the synthesis of the target compound and its analogs. This can be achieved through several methods, primarily involving the manipulation of a pre-formed heterocyclic system or by incorporating the oxygen functionality during the ring-forming process.
A common and effective method for introducing a hydroxyl group onto a heterocyclic ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. In the context of this compound synthesis, a plausible precursor is 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen.
While specific literature on the direct hydrolysis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine to its 4-hydroxy analog is not abundant, the principle is well-established in pyridine chemistry. The reaction would typically involve heating the chlorinated precursor with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like water or a high-boiling alcohol.
Bisagni et al. have reported that the 4-chloro group of N-1 substituted pyrrolo[3,2-c]pyridines can undergo nucleophilic displacement with primary alkylamines. beilstein-journals.org This suggests the feasibility of similar reactions with oxygen nucleophiles. The general transformation is depicted in the scheme below:
Scheme 1: General Nucleophilic Displacement of a 4-Chloro Substituent
Hypothetical reaction based on established principles.
The reactivity of the 4-chloro-pyrrolopyridine towards nucleophilic substitution is a critical factor. The presence of the methyl group at the 6-position is unlikely to sterically hinder the attack at the 4-position. The reaction conditions, such as temperature, concentration of the hydroxide, and solvent, would need to be optimized to achieve a good yield of the desired 4-hydroxy product.
An alternative to post-cyclization modification is the direct incorporation of the 4-hydroxyl group during the construction of the pyrrolo[3,2-c]pyridine ring system. This can be achieved by selecting starting materials that already contain the necessary oxygen functionality. Various named reactions for the synthesis of azaindoles can be adapted for this purpose. beilstein-journals.org
One potential strategy involves a variation of the Madelung indole synthesis, where a substituted aminopyridine is cyclized. For the synthesis of this compound, a conceivable starting material would be a suitably substituted 3-amino-4-hydroxypyridine derivative.
Another approach could involve the synthesis of a substituted pyrrole precursor followed by the annulation of the pyridine ring. For instance, a pyrrole derivative with appropriate functional groups could be subjected to a cyclization reaction that forms the pyridine ring, incorporating a hydroxyl group at the desired position.
A notable example of a direct cyclization approach is the synthesis of 2,3-annulated furans via the Pictet-Spengler reaction, which can be conceptually adapted to pyrrolopyridine synthesis. beilstein-journals.orgnih.gov The reaction involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization. By using a starting material with a latent hydroxyl group or a precursor that can be readily converted to a hydroxyl group, the 4-hydroxypyrrolopyridine scaffold could be constructed directly.
Advanced Synthetic Approaches to Functionalized Pyrrolo[3,2-c]pyridin-4-ol Scaffolds
MCRs are one-pot reactions in which three or more starting materials react to form a product that contains substantial portions of all the initial reactants. These reactions are highly valued for their atom economy and their ability to rapidly generate libraries of structurally diverse compounds.
Isocyanides are versatile building blocks in MCRs due to the unique reactivity of the isocyano group, which possesses both nucleophilic and electrophilic character. nih.govresearchgate.netbeilstein-journals.org The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that have been widely used in the synthesis of various heterocyclic compounds. nih.gov
While a specific Ugi or Passerini reaction leading directly to this compound is not explicitly documented, the principles of these reactions can be applied to the design of a synthetic route. For instance, a modified Ugi reaction could potentially be devised using a pyridine-based starting material. The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. chemrxiv.org By carefully selecting the components, it is conceivable to design a reaction that, after the initial MCR, undergoes a subsequent cyclization to form the desired pyrrolo[3,2-c]pyridin-4-ol scaffold.
Recent research has demonstrated the power of isocyanide-based MCRs in constructing complex heterocyclic systems, including various pyrrolopyridine isomers. researchgate.netbeilstein-journals.orgnih.gov These studies showcase the potential for developing novel MCRs tailored to the synthesis of the target compound.
Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. nih.gov These reactions are highly efficient and can lead to the rapid construction of complex polycyclic systems.
The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction, highlighting the utility of such processes in constructing fused heterocyclic systems. nih.govbeilstein-journals.org A similar strategy could be envisioned for the synthesis of this compound. This might involve a sequence of reactions, such as a Sonogashira coupling followed by a cyclization cascade, starting from appropriately functionalized pyridine and pyrrole precursors.
An efficient domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water has been reported. dntb.gov.ua This approach utilizes a catalyst-free reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds, demonstrating the feasibility of constructing the pyrrolo[3,2-c]pyridin-4-one core through a domino process. The resulting 4-oxo derivative is a tautomer of the desired 4-hydroxy compound.
Table 1: Examples of Domino Reactions for Pyrrolopyridine Synthesis
| Reaction Type | Starting Materials | Product | Key Features |
|---|---|---|---|
| Domino C-N coupling/hydroamination | Alkynylated uracils, anilines | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Combination of Sonogashira reaction and subsequent cyclization. nih.govbeilstein-journals.org |
| Catalyst-free domino reaction | 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, 1,3-dicarbonyls | 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridines | Environmentally friendly synthesis in water. dntb.gov.ua |
| Domino Diels-Alder reaction | 3-(indol-3-yl)maleimides, chalcones | Polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles | Efficient construction of fused polycyclic systems. beilstein-journals.org |
Transition-Metal-Catalyzed Cross-Coupling Methods
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to the synthesis and diversification of complex heterocyclic scaffolds like this compound.
The Buchwald-Hartwig amination has become a cornerstone in medicinal chemistry for the synthesis of arylamines. This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates provides a powerful method for introducing a wide range of amino functionalities onto a core structure. While direct examples on this compound are not extensively documented in the readily available literature, the principles of the Buchwald-Hartwig amination are broadly applicable to halo-substituted pyrrolo[3,2-c]pyridine intermediates.
The diversification of the pyrrolo[3,2-c]pyridine scaffold can be envisioned by first synthesizing a halogenated precursor, such as a 6-bromo- or 6-chloro-1H-pyrrolo[3,2-c]pyridin-4-ol derivative. This intermediate can then be subjected to Buchwald-Hartwig amination conditions to introduce various primary or secondary amines, leading to a library of novel compounds with diverse substitution patterns at the 6-position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky electron-rich phosphine ligand and a base.
A general scheme for this diversification strategy is presented below:
Table 1: Hypothetical Buchwald-Hartwig Amination for Pyrrolo[3,2-c]pyridine Diversification
| Precursor | Amine | Catalyst System | Product |
|---|
This table represents a generalized, hypothetical application of the Buchwald-Hartwig amination to the pyrrolo[3,2-c]pyridine scaffold for the purpose of diversification. The specific choice of ligand and base would need to be optimized for each substrate.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This methodology has been successfully applied to the synthesis of derivatives of 1H-pyrrolo[3,2-c]pyridine.
In a notable example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved through a Suzuki cross-coupling reaction. nih.gov The key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was coupled with various substituted phenylboronic acids. nih.gov The reaction was carried out in a mixture of 1,4-dioxane and water, using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. nih.gov This approach allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyrrolo[3,2-c]pyridine core.
Table 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 63 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 32 |
| 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 57 |
| 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 50 |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 52 |
Data sourced from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov
Green Chemistry Principles in Pyrrolo[3,2-c]pyridin-4-ol Synthesis
The integration of green chemistry principles into synthetic methodologies is of increasing importance to minimize environmental impact. Microwave-assisted organic synthesis and the use of environmentally benign reaction media are key strategies in this endeavor.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to benefit from this technology.
For instance, the Suzuki cross-coupling reaction to produce 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was successfully performed in a microwave reactor. nih.gov The reaction time was significantly reduced to 26 minutes at 125 °C. nih.gov Another key step in the synthesis of the pyrrolo[3,2-c]pyridine core, the introduction of the 3,4,5-trimethoxyphenyl group onto the nitrogen of 6-bromo-1H-pyrrolo[3,2-c]pyridine, was also carried out using microwave irradiation, taking only 30 minutes at 85 °C. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis in Pyrrolo[3,2-c]pyridine Synthesis
| Reaction Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Suzuki Coupling | Typically hours | 26 minutes |
| N-Arylation | Typically hours | 30 minutes |
This table provides a qualitative comparison. Specific conditions and outcomes can vary.
The use of solvent-free conditions or aqueous media in organic synthesis aligns with the principles of green chemistry by reducing or eliminating the use of volatile organic compounds. While specific examples for the synthesis of this compound under these conditions are not prominently detailed in the available literature, the synthesis of the broader class of pyrrole derivatives has been successfully achieved in aqueous media. This suggests the potential for developing similar eco-friendly protocols for the pyrrolo[3,2-c]pyridine scaffold. The Suzuki-Miyaura coupling, as mentioned previously, often utilizes a mixture of an organic solvent and water, demonstrating the compatibility of this key reaction with aqueous conditions. nih.gov Further research into entirely aqueous or solvent-free methods for the construction of the pyrrolo[3,2-c]pyridine ring system would be a valuable contribution to the field.
Control of Regioselectivity and Stereoselectivity in Pyrrolo[3,2-c]pyridin-4-ol Synthesis
The control of regioselectivity is crucial in the synthesis of substituted heterocyclic compounds to ensure the desired isomer is obtained. In the context of this compound, regioselectivity is primarily a consideration during the construction of the bicyclic ring system.
One of the classical methods for indole and azaindole synthesis is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. The regioselectivity of this reaction, which dictates the substitution pattern of the resulting pyrrole ring, is influenced by both steric and electronic factors of the alkyne substituents. Generally, the larger substituent on the alkyne tends to be positioned at the 2-position of the resulting indole. The coordination of a pyridine nitrogen in the starting material can also influence the regiochemical outcome.
For the synthesis of this compound, a potential retrosynthetic analysis would involve the reaction of a suitably substituted 3-aminopyridine with a functionalized alkyne. The careful selection of the alkyne and reaction conditions would be critical to control the regioselective formation of the desired pyrrolo[3,2-c]pyridine isomer over other potential products.
Stereoselectivity becomes a key consideration when chiral centers are present in the target molecule or its derivatives. The core structure of this compound is achiral. However, the introduction of chiral substituents, for example through coupling reactions with chiral partners, would necessitate stereoselective synthetic methods to control the stereochemistry of the final product. Asymmetric catalysis would be a primary approach to achieve high stereoselectivity in such cases.
Strategies for Selective Isomer Formation
The selective synthesis of the pyrrolo[3,2-c]pyridine core, as opposed to other isomeric pyrrolopyridines, is a key challenge that requires careful selection of starting materials and reaction conditions. One documented approach to the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold begins with a substituted pyridine precursor.
A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine ring. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved starting from 2-bromo-5-methylpyridine figshare.comnih.gov. This multi-step synthesis involves the initial oxidation of the pyridine nitrogen, followed by nitration at the 4-position. Subsequent reaction with a dimethylformamide derivative and cyclization with iron in acetic acid leads to the formation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. This intermediate can then be further functionalized, for example, through Suzuki cross-coupling reactions to introduce various aryl groups at the 6-position figshare.comnih.gov.
While this method establishes the 6-methyl-pyrrolo[3,2-c]pyridine core, the introduction of a hydroxyl group at the 4-position to yield the target compound, this compound, is not explicitly detailed in the reviewed literature. The regioselectivity of the initial nitration step is crucial for directing the subsequent annulation of the pyrrole ring to form the desired [3,2-c] isomer.
| Starting Material | Key Intermediates | Reaction Type | Selectivity |
| 2-bromo-5-methylpyridine | 2-bromo-5-methyl-4-nitropyridine 1-oxide | Oxidation, Nitration, Cyclization | Regioselective |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 6-aryl-1H-pyrrolo[3,2-c]pyridines | Suzuki Coupling | N/A |
Enantioselective and Diastereoselective Synthetic Pathways
The development of enantioselective and diastereoselective synthetic routes to chiral derivatives of this compound is a more complex challenge. The scientific literature readily available does not provide specific examples of such syntheses for this particular compound. However, general principles of asymmetric synthesis can be applied to the broader class of pyrrolopyridine derivatives.
One potential strategy for achieving stereocontrol is through the use of chiral catalysts or auxiliaries in the key bond-forming steps of the synthesis. For instance, in the synthesis of related heterocyclic systems, asymmetric hydrogenation or cyclization reactions catalyzed by chiral transition metal complexes have proven effective. Another approach could involve the use of starting materials from the chiral pool, where a stereocenter is already present and is carried through the synthetic sequence.
For diastereoselective synthesis, if a chiral center is introduced early in the synthesis, it can direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of pyrrolo[3,2-c]quinolines, an enantioselective intramolecular 1,3-dipolar cycloaddition has been utilized to produce compounds with high diastereoselectivity and enantioselectivity researchgate.net. This type of strategy could potentially be adapted for the synthesis of chiral analogs of this compound.
| Synthetic Approach | Potential Application | Key Features |
| Asymmetric Catalysis | Enantioselective synthesis of chiral analogs | Use of chiral transition metal catalysts |
| Chiral Pool Synthesis | Enantioselective synthesis from natural products | Utilizes readily available chiral starting materials |
| Diastereoselective Reactions | Control of multiple stereocenters | A pre-existing stereocenter directs subsequent stereochemistry |
It is important to note that while these general strategies are well-established in organic synthesis, their specific application to the synthesis of enantiomerically pure or diastereomerically enriched this compound requires further research and development.
Reaction Mechanisms and Chemical Transformations of the 6 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol Moiety
Mechanistic Investigations of Pyrrolo[3,2-c]pyridin-4-ol Formation Reactions
The synthesis of the pyrrolo[3,2-c]pyridine ring system can be achieved through several strategic approaches, with the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core being a common and effective method. Mechanistic studies have shed light on the intricate details of these cyclization processes.
Detailed Cyclization Reaction Mechanisms
A prevalent method for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold involves a reductive cyclization of a substituted nitropyridine precursor. This transformation is analogous to the well-established Leimgruber-Batcho indole (B1671886) synthesis. wayne.educhemtube3d.commdpi.com A key intermediate in the synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridines is (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide, which is formed from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide and N,N-dimethylformamide dimethyl acetal. nih.gov
The pivotal step is the reductive cyclization of this intermediate, typically achieved using iron powder in acetic acid. nih.gov The reaction mechanism proceeds as follows:
Reduction of the Nitro Group: The iron in acetic acid acts as a reducing agent, converting the nitro group (-NO₂) to an amino group (-NH₂).
Intramolecular Nucleophilic Attack: The newly formed amino group, being nucleophilic, attacks the electrophilic carbon of the enamine moiety.
Cyclization and Elimination: This intramolecular attack leads to the formation of a six-membered ring intermediate. Subsequent elimination of dimethylamine (B145610) and aromatization results in the formation of the stable 1H-pyrrolo[3,2-c]pyridine ring system.
This reductive cyclization provides a robust and high-yielding pathway to the core structure of the target molecule.
While direct synthesis of the 4-ol derivative is not extensively documented, a plausible route involves the diazotization of a 4-amino-6-methyl-1H-pyrrolo[3,2-c]pyridine intermediate. The diazotization of 2- and 4-aminopyridines in dilute mineral acids is known to form diazonium ions, which readily hydrolyze to the corresponding hydroxy compounds. rsc.org This suggests that a 4-amino precursor could be converted to the desired 4-ol derivative under appropriate diazotization and hydrolysis conditions.
It is important to note that 4-hydroxypyridines exist in equilibrium with their pyridone tautomers. In the case of 4-hydroxypyridine (B47283) itself, the equilibrium favors the pyridone form in most solvents due to its aromatic character and the presence of a strong carbonyl bond. wayne.educhemtube3d.com Therefore, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is expected to exist in tautomeric equilibrium with 6-methyl-1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one.
Nucleophilic Substitution-Rearrangement Processes
While direct examples of nucleophilic substitution-rearrangement processes on the this compound scaffold are not prevalent in the reviewed literature, rearrangements in related pyridine and pyrrolopyridine systems have been observed. For instance, the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives can lead to the formation of pyrrolo[1,2-c]pyrimidines, indicating the potential for skeletal rearrangements in related heterocyclic systems under specific conditions. quimicaorganica.org Further investigation is required to explore the possibility of such transformations within the this compound framework.
Role of Zwitterionic and Other Reactive Intermediates
The formation of the pyrrole ring in the Leimgruber-Batcho-type synthesis involves charged intermediates. The initial deprotonation of the methyl group ortho to the nitro group generates a carbanionic species which then reacts with the electrophilic N,N-dimethylformamide dimethyl acetal. While not explicitly detailed as stable zwitterionic intermediates in the context of pyrrolo[3,2-c]pyridine synthesis, the mechanism inherently involves the formation and reaction of ionic species. The enamine intermediate itself can be considered a push-pull system with electron-donating and electron-withdrawing groups, leading to significant charge separation.
In the broader context of cycloaddition reactions that can form five-membered rings, zwitterionic intermediates are often proposed. semanticscholar.org However, for the specific reductive cyclization pathway to the 1H-pyrrolo[3,2-c]pyridine core, the stepwise mechanism involving reduction followed by intramolecular cyclization is the more accepted model.
Intrinsic Reactivity of the Pyrrolo[3,2-c]pyridin-4-ol Scaffold
The reactivity of the this compound scaffold is a composite of the individual and fused characteristics of the pyrrole and pyridine rings. The electron-rich nature of the pyrrole ring and the electron-deficient nature of the pyridine ring dictate the regioselectivity of electrophilic and nucleophilic attacks. The presence of the hydroxyl group at the 4-position and the methyl group at the 6-position further modulates this reactivity.
Electrophilic and Nucleophilic Substitution Patterns on the Bicyclic System
Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution on the pyrrole ring typically occurs at the α-position (C-2 or C-5) due to the greater stabilization of the cationic intermediate. youtube.comyoutube.comaklectures.com In the 1H-pyrrolo[3,2-c]pyridine system, the C-2 and C-3 positions of the pyrrole ring are potential sites for electrophilic attack. The precise regioselectivity would be influenced by the directing effects of the fused pyridine ring and any substituents present.
The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. rsc.org If substitution does occur, it is favored at the C-3 and C-5 positions (meta to the nitrogen). In the context of the fused system, the positions on the pyridine moiety would be less reactive towards electrophiles compared to the pyrrole moiety.
The reactivity of the hydroxyl group at the C-4 position is also significant. It can act as a nucleophile itself or be converted into a better leaving group to facilitate substitution reactions.
Below is a table summarizing the expected reactivity patterns:
| Reaction Type | Preferred Position(s) | Rationale |
| Electrophilic Substitution | C-2, C-3 (Pyrrole ring) | Higher electron density of the pyrrole ring and stabilization of the cationic intermediate. |
| Nucleophilic Substitution | C-2, C-7 (Pyridine ring) | Stabilization of the anionic intermediate by the electronegative pyridine nitrogen. |
Redox Chemistry: Oxidation and Reduction Pathways of the Pyrrolopyridinol Core
The redox chemistry of the this compound core is not extensively detailed in the available literature. However, general principles of the redox behavior of pyrroles and pyridines can provide some insights.
Oxidation: Pyrrole rings are susceptible to oxidation, which can lead to polymerization or the formation of various oxidized products, depending on the oxidant and reaction conditions. The fused pyridine ring, being electron-deficient, is generally more resistant to oxidation. The presence of the electron-donating hydroxyl group on the pyridine ring might increase its susceptibility to oxidation.
Reduction: The pyridine ring can be reduced under various conditions, for example, by catalytic hydrogenation or with dissolving metals. The pyrrole ring is generally more resistant to reduction. Therefore, selective reduction of the pyridine moiety within the fused system might be achievable.
The redox potential of the molecule would be influenced by the interplay of the electron-donating pyrrole and hydroxyl groups and the electron-withdrawing pyridine nitrogen. Further experimental studies are needed to fully elucidate the oxidation and reduction pathways of the this compound core.
Derivatization Strategies on the Hydroxyl Group and Nitrogen Atoms
Information regarding the specific derivatization of the hydroxyl group (at position 4) or the nitrogen atoms of the pyrrole (position 1) and pyridine (position 7) rings of this compound is not available in the public scientific literature accessed. While studies on related pyrrolopyridine isomers describe reactions like N-alkylation on the pyrrole nitrogen, these are for different molecular structures, such as pyrrolo[3,4-c]pyridine-1,3-diones.
Theoretical Studies on Reaction Pathways
No theoretical studies, including Density Functional Theory (DFT) analyses or computational probing of reaction intermediates, specifically for "this compound" could be located.
Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis
There are no available DFT studies in the search results that focus on the mechanistic elucidation or transition state analysis of reaction pathways involving this compound. While DFT is a common method for studying reaction mechanisms and the stability of heterocyclic compounds, its application to this specific molecule has not been documented in the available resources.
Computational Probing of Reaction Intermediates and Energy Profiles
Computational and Theoretical Investigations of 6 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol and Its Derivatives
Quantum Chemical Characterization
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, these studies would provide fundamental insights into its electronic structure, reactivity, and stability.
Electronic Structure Properties: Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
A hypothetical data table for the Frontier Molecular Orbitals of this compound, as would be determined by DFT calculations, is presented below.
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Potential (μ) | Data not available |
| Global Electrophilicity (ω) | Data not available |
Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemical software.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.
For this compound, an MEP analysis would identify the most likely sites for electrophilic and nucleophilic reactions, providing insights into its chemical behavior.
A summary of a hypothetical MEP analysis is shown in the table below.
| Region | Atom(s) Involved | Electrostatic Potential | Predicted Reactivity |
| Most Negative | Data not available | Data not available | Site for electrophilic attack |
| Most Positive | Data not available | Data not available | Site for nucleophilic attack |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
A theoretical NBO analysis of this compound would elucidate the key electronic interactions responsible for its stability.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: This table represents a template for presenting NBO analysis results.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β). These properties are related to the molecule's response to an applied electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.
The NLO properties of this compound would be determined by calculating its response to an external electric field.
| NLO Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (<α>) | Data not available |
| Anisotropy of Polarizability (Δα) | Data not available |
| First Hyperpolarizability (βtot) | Data not available |
Note: The values in this table are placeholders awaiting computational data.
Molecular Modeling and Dynamics in Biological Contexts
Molecular modeling techniques are essential for understanding how a molecule like this compound might behave in a biological system, for instance, when interacting with a protein target.
Conformational Analysis and Exploration of Conformational Space
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is crucial because a molecule's biological activity is often dependent on its specific conformation. By exploring the potential energy surface of this compound, researchers could identify the most stable conformers and understand the energy barriers between them.
The results of a conformational analysis would typically be presented in a table listing the stable conformers and their relative energies.
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum | 0.00 |
| Conformer 2 | Data not available |
| Conformer 3 | Data not available |
Note: This table illustrates how conformational analysis data would be presented.
Ligand-Protein Interaction Profiling via Molecular Docking Simulations
Molecular docking simulations are a cornerstone of computational drug discovery, providing critical insights into the potential binding modes of small molecules within the active site of a target protein. For derivatives of the this compound scaffold, these simulations have been instrumental in elucidating their mechanism of action and guiding further optimization.
In a notable study, a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as potential anticancer agents targeting tubulin polymerization. nih.govsemanticscholar.org Molecular modeling studies were conducted to predict how these compounds interact with tubulin at the colchicine-binding site. nih.gov The results of these simulations provided a structural basis for the observed biological activity and highlighted the key interactions driving the ligand-protein recognition process. For example, the derivative 10t (6-(1H-indol-5-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) was identified as a potent inhibitor, and docking studies were used to understand its binding mechanism. nih.gov
Elucidation of Specific Binding Site Residues and Subdomains
Molecular docking simulations have been successfully employed to identify the specific amino acid residues and subdomains within a target protein that are crucial for the binding of 1H-pyrrolo[3,2-c]pyridine derivatives. By analyzing the predicted binding poses, researchers can pinpoint the key components of the binding pocket that interact with the ligand.
For instance, in the investigation of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, molecular modeling suggested that these compounds occupy the colchicine-binding site. nih.govsemanticscholar.org The simulations for the highly active compound 10t indicated that it forms specific interactions with key residues in this domain. The modeling suggested that the compound interacts with tubulin by forming hydrogen bonds with residues such as Thrα179 and Asnβ349, which are critical for stabilizing the ligand within the binding pocket. nih.gov This level of detail is invaluable for understanding the structural requirements for potent inhibition and for designing new analogs with improved affinity and selectivity.
Analysis of Hydrogen Bonding, Van der Waals, and Hydrophobic Interactions
The binding of a ligand to a protein is governed by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. Molecular docking simulations provide a detailed map of these interactions, allowing for a comprehensive analysis of the binding mode.
| Compound | Target Protein | Binding Site | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 10t | Tubulin | Colchicine (B1669291) Site | Thrα179 | Hydrogen Bond |
| 10t | Tubulin | Colchicine Site | Asnβ349 | Hydrogen Bond |
Molecular Dynamics Simulations to Investigate Binding Affinity and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion and conformational changes of the complex over time. nih.gov MD simulations are powerful computational tools used to assess the stability of the predicted binding pose and to refine the understanding of binding affinity. mdpi.complos.org
For a given complex of a this compound derivative and its target protein, an MD simulation would be initiated from the best-docked conformation. plos.org The simulation tracks the atomic movements of the system over a period, typically nanoseconds, providing insights into the flexibility of the ligand and the protein. nih.govplos.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. plos.org A stable complex will typically show minimal fluctuations in RMSD after an initial equilibration period. mdpi.com Furthermore, MD simulations can be combined with free energy calculation methods, such as MM/PBSA or MM/GBSA, to provide a more quantitative estimate of the binding affinity, which can then be compared with experimental data.
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Simulation Time | 50 - 200 ns | To allow the system to reach equilibrium and sample relevant conformations. mdpi.com |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. plos.org |
| Temperature | 300 K | To simulate physiological temperature. plos.org |
| Solvent Model | Explicit (e.g., TIP3P water) | To accurately model the effects of the aqueous environment on the interaction. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess the stability of the complex, identify flexible regions, and monitor key interactions over time. |
In Silico Screening and Virtual Library Design for Target Identification
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be ligand-based or structure-based. For the 1H-pyrrolo[3,2-c]pyridine scaffold, ligand-based methods have been applied to design and screen virtual libraries for novel inhibitors.
One such approach involves using a known active compound as a template to search for other molecules with similar properties. For example, a ligand-based approach was used to screen a library of commercially available compounds to find new inhibitors of HCV replication, starting from the structure of a known viral NS3 helicase inhibitor. researchgate.net Similarly, a virtual library could be designed around the this compound core. This involves creating a large set of virtual compounds by adding various substituents and functional groups to the parent scaffold. This library can then be screened against a panel of known protein targets using high-throughput docking to identify potential new biological targets for this class of compounds. This method accelerates the process of hit identification and can uncover novel therapeutic applications for the scaffold.
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in elucidating these relationships. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, a related isomeric system, SAR has been explored to develop potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov These computational SAR studies typically involve comparing the activities of a series of related compounds and correlating the differences with variations in their three-dimensional structures and physicochemical properties. Molecular modeling is used to visualize how different substituents on the scaffold interact with the target's binding site, providing a rationale for observed activity trends. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.
A QSAR study on tricyclic quinoline (B57606) derivatives, which share some structural similarities with the pyrrolopyridine core, revealed that diuretic activity was influenced by descriptors such as logP, molecular refractivity, dipole moment, and molecular volume. uran.ua A similar approach could be applied to a series of this compound derivatives with known biological activity. The process would involve calculating a wide range of molecular descriptors for each compound, which fall into categories such as electronic, steric, hydrophobic, and topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. uran.ua The resulting QSAR equation can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, such as charge distribution and reactivity. uran.ua |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, which influences its fit into a binding site. uran.ua |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. uran.ua |
| Topological | Connectivity Indices, Shape Indices | Numerically describes the atomic connectivity and shape of the molecule. |
Topomer CoMFA for Three-Dimensional SAR Elucidation
Information regarding the use of Topomer Comparative Molecular Field Analysis (CoMFA) to understand the three-dimensional structure-activity relationships (SAR) of this compound and its derivatives is not available in the reviewed scientific literature. This type of computational study, which would provide insights into the steric and electrostatic interactions of these compounds with a biological target, has not been reported.
Computational Prediction of Druglikeness and Pharmacokinetic Parameters
There are no specific studies that report the computational prediction of druglikeness and pharmacokinetic parameters (such as absorption, distribution, metabolism, and excretion - ADME) for this compound or its derivatives. Such analyses are crucial in early-stage drug discovery to assess the potential of a compound to be developed into an orally bioavailable drug.
Biological Activities and Mechanistic Research of 6 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol Derivatives
Anti-Cancer and Anti-Proliferative Activities
Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrate significant anti-cancer and anti-proliferative effects through multiple mechanisms of action. These compounds have been engineered to interact with key proteins involved in cell division and proliferation, leading to the inhibition of tumor growth.
Mitotic kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable framework for developing inhibitors of these critical enzymes.
Monopolar Spindle 1 (MPS1): The protein kinase MPS1 is a key component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. In many human cancers, MPS1 is aberrantly overexpressed. Potent and selective inhibitors of MPS1 have been developed using the 1H-pyrrolo[3,2-c]pyridine scaffold. Structure-based design has led to the identification of compounds like CCT251455, which potently inhibits MPS1. This particular inhibitor stabilizes an inactive conformation of the kinase, preventing the binding of both ATP and substrate peptides. Such compounds show favorable oral pharmacokinetic profiles and effectively inhibit MPS1 in human tumor xenograft models, highlighting their potential as therapeutic tools.
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. While extensive research has been conducted on ALK inhibitors, studies have primarily focused on related heterocyclic scaffolds. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine core have been identified as highly potent, selective, and brain-penetrant ALK inhibitors. These compounds emerged from lead optimization efforts guided by the crystal structure of ALK, demonstrating the adaptability of the broader pyrrolopyridine framework for targeting this kinase.
Microtubules are essential components of the cytoskeleton that play a pivotal role in cell division, motility, and structure. Their dynamic nature, characterized by continuous polymerization and depolymerization of α- and β-tubulin heterodimers, makes them an attractive target for anti-cancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization that act by binding to the colchicine-binding site on β-tubulin. nih.govsemanticscholar.org
By replacing the flexible cis-olefin bond of natural products like combretastatin (B1194345) A-4 with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold, researchers have created conformationally restricted analogues with potent anti-proliferative activity. semanticscholar.org One of the most effective compounds from this series, 10t , which features an indolyl group as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, displayed powerful anti-proliferative effects against several human cancer cell lines. nih.gov Laboratory experiments confirmed that compound 10t potently inhibits tubulin polymerization in a dose-dependent manner and significantly disrupts the cellular microtubule network at nanomolar concentrations. nih.govsemanticscholar.org Molecular modeling studies suggest that this activity is due to the compound fitting securely into the colchicine-binding site, where it forms hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349. nih.gov
Table 1: Anti-proliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | B-ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 10c | m-tolyl | 0.35 | 0.41 | 0.62 |
| 10s | Pyridin-4-yl | 0.28 | 0.33 | 0.45 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0031 | 0.0035 | 0.0042 |
Data sourced from reference nih.gov. IC₅₀ represents the concentration required to inhibit 50% of cell growth.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Abnormal activation of this pathway is implicated in various cancers, making FGFRs an attractive therapeutic target. While research into FGFR inhibition has explored various heterocyclic cores, much of the focus within the pyrrolopyridine family has been on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer. nih.gov
Derivatives of this related scaffold have been developed as potent inhibitors of FGFR1, 2, and 3. For example, compound 4h from a 1H-pyrrolo[2,3-b]pyridine series demonstrated strong pan-FGFR inhibitory activity, with IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. This compound was also shown to inhibit the proliferation and migration of breast cancer cells. The success of this related scaffold suggests that the broader pyrrolopyridine framework is well-suited for targeting the ATP-binding pocket of FGFRs. nih.gov
The disruption of microtubule dynamics by 1H-pyrrolo[3,2-c]pyridine derivatives that bind to the colchicine (B1669291) site has profound consequences for the cell cycle. By preventing the formation of a functional mitotic spindle, these compounds activate the spindle assembly checkpoint, leading to a halt in cell division.
Table 2: Effect of Compound 10t on Cell Cycle Distribution in HeLa Cells
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 (Control) | 55.31 | 18.54 | 26.15 |
| 0.12 | 16.25 | 10.33 | 73.42 |
| 0.24 | 11.79 | 6.89 | 81.32 |
| 0.36 | 8.93 | 4.11 | 86.96 |
Data sourced from reference nih.gov.
Topoisomerase I (Top1) is a nuclear enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, which is essential for processes like DNA replication and transcription. Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to lethal double-strand breaks when the replication fork collides with this complex. While Top1 is a validated anti-cancer target, research directly linking 1H-pyrrolo[3,2-c]pyridine derivatives to its inhibition is limited. However, studies on structurally related azaindole-based scaffolds, such as 7-azaindenoisoquinolines, have demonstrated potent Top1 inhibition. nih.gov These compounds were designed to enhance stacking interactions with DNA base pairs within the enzyme-DNA complex. nih.gov The findings suggest that the nitrogen atom in the pyridine (B92270) ring of the azaindole structure can improve drug-target interactions, indicating that the broader azaindole class of compounds holds potential for the development of Top1 inhibitors. nih.gov
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production. Many cancer cells exhibit high metabolic rates and are heavily dependent on the NAD+ salvage pathway, making NAMPT an attractive target for cancer therapy. While the 1H-pyrrolo[3,2-c]pyridine scaffold itself has not been extensively reported as a NAMPT inhibitor, potent inhibitors have been developed from the related 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. nih.gov Structure-based design has led to urea-based derivatives of this isomeric core that exhibit potent enzymatic and anti-proliferative activity, with IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the utility of the pyrrolopyridine framework in designing enzyme inhibitors, even though the primary research has focused on a different isomer for this particular target. nih.gov
Anti-Inflammatory Activities
Derivatives of the pyrrolopyridine nucleus have been investigated for their potential to mitigate inflammation. Their mechanisms often involve the inhibition of key enzymes and the modulation of signaling pathways that are critical for the inflammatory response.
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Research into pyrrole (B145914) and pyrrolo-pyridine derivatives has revealed their potential to inhibit both COX-1 and COX-2 isoforms.
Studies on novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated that these compounds could effectively inhibit both COX-1 and COX-2. nih.gov The inhibitory activity, measured by IC50 values, was found to be comparable to that of the established anti-inflammatory drug, meloxicam. nih.gov Molecular docking studies suggested that the binding energy of these derivatives to the COX enzymes was more negative than that of meloxicam, indicating a strong potential for interaction. nih.gov
Further research into other pyrrole derivatives and their hybrids has also identified potent COX-2 inhibitors. researchgate.net Certain pyrrole–cinnamate hybrids, for example, exhibited strong COX-2 inhibitory activity, with some compounds showing greater potency than the reference drug indomethacin. researchgate.netresearchgate.net This highlights the potential of the pyrrole scaffold as a foundation for developing selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. researchgate.net
| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Selectivity | Reference |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 / COX-2 | Similar to Meloxicam | Most showed stronger COX-2 selectivity than Meloxicam | nih.gov |
| Pyrrole-Cinnamate Hybrid 5 | COX-2 | 0.55 | - | researchgate.netresearchgate.net |
| Pyrrole Derivative 4 | COX-2 | 0.65 | - | researchgate.net |
| Pyrrole-Cinnamate Hybrid 6 | COX-2 | 7.0 | - | researchgate.netresearchgate.net |
| Pyrrole-Cinnamate Hybrid 7 | COX-2 | 7.2 | - | researchgate.net |
Beyond direct enzyme inhibition, pyrrolopyridine derivatives can exert anti-inflammatory effects by modulating intracellular signaling cascades that regulate the expression of inflammatory genes. Key pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory process.
Certain 1H-pyrrolo[2,3-c]pyridine derivatives have been identified as inhibitors of NF-κB-inducing kinase (NIK), an enzyme crucial for the non-canonical NF-κB pathway, which is implicated in chronic inflammation and autoimmune disorders. wipo.int Similarly, novel aminoindazole-pyrrolo[2,3-b]pyridine scaffolds have been developed as potent and selective inhibitors of IKKα, another key kinase in the non-canonical NF-κB pathway. nih.govmdpi.com The development of such selective inhibitors provides valuable tools for dissecting the roles of these signaling pathways in inflammatory diseases. nih.gov
Furthermore, specific pyrrolo[3,2-c]pyridine derivatives have been shown to interfere with MAPK signaling. The compound KIST101029 was found to inhibit the signaling pathways of mitogen-activated protein kinase/extracellular signal-regulated kinase kinases (MEK), c-jun N-terminal kinases (JNK), and the mechanistic target of rapamycin (B549165) (mTOR). jst.go.jp By blocking these pathways, the compound effectively suppressed the activation of activator protein-1 (AP-1), a transcription factor that drives the expression of many pro-inflammatory genes. jst.go.jp This demonstrates that pyrrolopyridine derivatives can modulate inflammatory responses at multiple levels within the cell's signaling network.
Anti-Infective and Antimicrobial Potentials
The rise of antimicrobial resistance has spurred the search for new classes of anti-infective agents. Pyrrolopyridine derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacterial and mycobacterial pathogens. wipo.intnih.gov
Derivatives of the pyrrolopyridine core have demonstrated notable antibacterial activity. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents, with one of the most active compounds showing a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. wipo.int Other studies have shown that certain dispyrrolopyridine compounds possess intense activity against Gram-positive bacteria, including Staphylococcus aureus, Mycobacterium smegmatis, Bacillus subtilis, and Listeria monocytogenes, with MIC values ranging from 0.5 to 4 μg/mL. nih.gov
Mannich bases of pyrrolo[3,2-c]pyridine have also been evaluated for their antimicrobial effects, with several compounds showing good antibacterial activity against Gram-positive strains like S. aureus, B. flexus, and C. sporogenes. mdpi.com The broad applicability of this scaffold is further supported by findings that other related derivatives are active against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella. nih.govnih.gov
| Compound/Derivative Class | Bacterial Strain(s) | MIC Value (µg/mL) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | Escherichia coli | 3.35 | wipo.int |
| Dispyrrolopyridine A | Staphylococcus aureus, Mycobacterium smegmatis, Bacillus subtilis, Listeria monocytogenes | 0.5 - 4 | nih.gov |
| Dispyrrolopyridine A | Escherichia coli (efflux pump deficient) | 8 | nih.gov |
| Phallusialides A and B | MRSA, Escherichia coli | 32 and 64 | nih.gov |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 | nih.gov |
| Substituted Mannich bases (e.g., 12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | nih.gov |
The antibacterial effect of these compounds can be attributed to their ability to inhibit essential bacterial enzymes that are not present in humans, making them attractive drug targets.
DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. Several pyrrolopyridine-related structures have been identified as potent DNA gyrase inhibitors. ebi.ac.uk A study on novel pyrrolo[2,3-b]pyridine derivatives found that one compound was a highly effective DNA gyrase inhibitor, with an IC50 value of 0.0236 µM, which was more potent than the reference antibiotic gentamicin. researchgate.net Additionally, tricyclic pyrrolopyrimidines have been shown to inhibit the ATPase activity of DNA gyrase, demonstrating activity against Mycobacterium abscessus. asm.org This suggests that the pyrrolopyridine scaffold is well-suited for targeting this essential bacterial enzyme. rsc.org
Glucosamine-6-phosphate (GlcN-6-P) Synthase: This enzyme is vital for the biosynthesis of the bacterial cell wall. While it is a promising target for antimicrobial agents, and various inhibitors have been identified, specific inhibition by 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives is not yet extensively documented in the literature. nih.gov
Sortase A: This enzyme is a virulence factor found in Gram-positive bacteria that anchors surface proteins to the cell wall, playing a key role in pathogenesis. Inhibition of Sortase A can disarm bacteria without killing them, potentially reducing the pressure for resistance development. researchgate.net While various chemical scaffolds have been investigated as Sortase A inhibitors, including pyrrolomycins, specific data on the inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against this enzyme remains limited. researchgate.net
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrrolopyridine derivatives have shown significant promise as antimycobacterial agents. nih.gov For instance, certain pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial compounds that target the cytochrome bc1 complex, which is essential for mycobacterial respiration. jst.go.jp
Other research has focused on inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. Derivatives of pyrrolo[3,4-c]pyridine-3-one were designed as new InhA inhibitors and screened for their activity against M. tuberculosis. rsc.org Furthermore, the synthesis of various new pyridinylpyridazine derivatives, including a 1H-pyrrolo[2,3-d]pyridazine compound, has yielded molecules with antimycobacterial activity. asm.org These findings underscore the potential of the broader pyrrolopyridine class in the development of new treatments for tuberculosis. wipo.intebi.ac.uk
| Compound/Derivative Class | Target Organism | MIC Value (µg/mL) | Reference |
| 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | Mycobacterium tuberculosis | 12.5 | asm.org |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |
Antiviral Activity (e.g., Anti-HIV-1, Anti-HBV)
The global health burden of viral infections, particularly those caused by the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), necessitates the continuous search for new antiviral agents. While direct studies on this compound derivatives are limited, research into the broader class of pyrrolopyridine derivatives has revealed promising antiviral properties, particularly against HIV-1.
Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have demonstrated notable anti-HIV-1 activity. For instance, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. Several of these compounds exhibited potent anti-HIV-1 activities, with some showing half-maximal effective concentrations (EC50) in the low micromolar range. This activity is often attributed to the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. The structural features of these molecules, particularly the presence of a metal-chelating pharmacophore, are believed to be key to their inhibitory action.
Table 1: Anti-HIV-1 Activity of Selected Pyrrolo[3,4-c]pyridine Derivatives
| Compound ID | Structure | EC50 (µM) |
|---|---|---|
| 7d | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | 1.65 |
| 7f | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | <10 |
| 7i | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | <10 |
| 7j | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | <10 |
| 8d | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | <10 |
| 9c | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | <10 |
Note: The data presented is for the isomeric pyrrolo[3,4-c]pyridine scaffold and not for this compound derivatives. The specific substitutions on the core structure for each compound ID are detailed in the source literature.
Antiparasitic Activity (e.g., against Trypanosoma cruzi amastigotes)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in many parts of the world. The search for new therapeutic agents with improved efficacy and safety profiles is a priority. Research has demonstrated that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold possess trypanocidal activity.
A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and evaluated for their efficacy against intracellular amastigotes of T. cruzi. nih.gov Several compounds from this series exhibited notable trypanocidal activity. nih.gov However, this promising activity was often accompanied by significant toxicity to the host cells. nih.gov These findings suggest that while the 1H-pyrrolo[3,2-c]pyridine core is a viable starting point for the development of anti-Chagasic agents, further chemical modifications are necessary to enhance selectivity and reduce cytotoxicity. nih.gov
Table 2: Antiparasitic Activity of Selected 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol Derivatives against T. cruzi
| Compound ID | Substitution at C4 | Trypanocidal Activity | Host Cell Toxicity |
|---|---|---|---|
| 19 | Varies | High | Severe |
| 22 | Varies | High | Severe |
| 29 | Varies | High | Severe |
Note: The specific substitutions for each compound ID are detailed in the source literature. The trypanocidal activity was evaluated against intracellular amastigotes. nih.gov
Central Nervous System Activities
Derivatives of the pyrrolopyridine nucleus have also been investigated for their effects on the central nervous system, with studies revealing potential analgesic and sedative properties.
Mechanisms of Analgesic Action
While the precise mechanisms of analgesic action for 1H-pyrrolo[3,2-c]pyridine derivatives are yet to be fully elucidated, studies on the isomeric 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have provided some insights. These compounds have demonstrated significant analgesic activity in various animal models of pain, such as the writhing test and the hot-plate test. nih.gov The activity in the writhing test, which is sensitive to peripherally acting analgesics, suggests that these compounds may interfere with the mechanisms of pain signaling in the peripheral nervous system. nih.gov The efficacy of some derivatives in the hot-plate test points towards a potential central analgesic effect. nih.gov
The analgesic potency of these derivatives appears to be influenced by the nature of the substituents on the pyrrolopyridine core. For instance, the type of alkoxy group at the 4-position and the nature of the arylamine substituent have been shown to modulate analgesic efficacy. nih.gov However, a definitive mechanism of action remains an area for further investigation.
Sedative Effects and Modulation of Locomotor Activity
In addition to their analgesic properties, certain pyrrolo[3,4-c]pyridine derivatives have been shown to possess sedative effects and the ability to modulate locomotor activity. dntb.gov.ua In preclinical studies, administration of these compounds led to a significant suppression of spontaneous locomotor activity in mice. dntb.gov.ua Furthermore, some derivatives were found to prolong the duration of thiopental-induced sleep, indicating a sedative effect. nih.gov
The sedative properties of these compounds are also dependent on their chemical structure. Modifications to the substituents on the pyrrolopyridine ring system can significantly impact their potency in reducing locomotor activity. dntb.gov.ua
Metabolic and Endocrine System Modulation
The versatility of the pyrrolopyridine scaffold extends to the modulation of metabolic pathways, with derivatives showing potential as antidiabetic agents through various mechanisms.
Antidiabetic Activity (e.g., Aldose Reductase Inhibition, GPR119 Agonism)
Research into 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives, isomers of the title compound, has uncovered promising antidiabetic activities. One of the key mechanisms identified is the inhibition of aldose reductase. mdpi.com This enzyme is involved in the polyol pathway, which becomes more active during hyperglycemia and contributes to the development of diabetic complications. By inhibiting aldose reductase, these compounds can potentially mitigate the long-term negative effects of high blood sugar. The presence of a carboxylic acid group at an appropriate distance from the pyrrolopyridine core has been found to be important for this inhibitory activity. mdpi.com
Another avenue for the antidiabetic effects of pyrrolopyridine derivatives is through the agonism of G protein-coupled receptor 119 (GPR119). mdpi.com GPR119 is expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). A series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives have been synthesized and identified as novel GPR119 agonists. mdpi.com
Table 3: Antidiabetic Mechanisms of Isomeric Pyrrolo[3,4-c]pyridine Derivatives
| Mechanism of Action | Target | Effect |
|---|---|---|
| Aldose Reductase Inhibition | Aldose Reductase | Reduction of diabetic complications |
Note: The data presented is for the isomeric pyrrolo[3,4-c]pyridine scaffold.
Renin Inhibition for Cardiovascular Disease Management
There is no available information on the investigation or application of this compound or its derivatives as renin inhibitors for the management of cardiovascular diseases. The scientific literature does not currently contain studies exploring the structure-activity relationships, efficacy, or mechanism of action of this specific compound or its analogues in relation to the renin-angiotensin system.
Investigations as Enzyme Substrates and Inhibitors
No studies have been found that describe the interaction between this compound derivatives and the enzyme Nitrile Reductase QueF. The existing research on Nitrile Reductase QueF focuses on its structure, catalytic mechanism, and its role in the biosynthesis of queuosine, without any mention of pyrrolopyridine-based compounds as substrates or inhibitors.
Consistent with the lack of information on their interaction with specific enzymes, there are no mechanistic enzymology or substrate specificity studies available for this compound derivatives. The scientific record does not provide any data on how these compounds might function as enzyme substrates or inhibitors, nor does it detail their binding affinities or kinetic parameters with any enzyme target.
While the broader class of pyrrolopyridine compounds has been investigated for various biological activities, the specific areas of renin inhibition and interaction with Nitrile Reductase QueF for the titled compound and its derivatives remain unexplored in the current body of scientific literature.
Spectroscopic and Advanced Analytical Characterization of 6 Methyl 1h Pyrrolo 3,2 C Pyridin 4 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: Proton Environment and Coupling Patterns
Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its degree of magnetic shielding, which is influenced by neighboring atoms and functional groups. Furthermore, spin-spin coupling between adjacent protons results in signal splitting, providing valuable information about the connectivity of the hydrogen atoms.
In the analysis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, specific proton signals can be assigned to different parts of the molecule. For instance, in the derivative 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , the following characteristic signals are observed in a 500 MHz NMR spectrum using CDCl₃ as a solvent semanticscholar.orgnih.gov:
A singlet at δ 9.08 ppm is attributed to the proton at the 4-position of the pyrrolo[3,2-c]pyridine core.
Signals for the pyrrole (B145914) ring protons appear as doublets, for example at δ 7.39 ppm and δ 6.82 ppm.
The protons of the 3,4,5-trimethoxyphenyl group typically appear as a singlet around δ 6.69 ppm.
The methoxy groups give rise to sharp singlets, for example at δ 3.91 ppm and δ 3.89 ppm.
The protons of the o-tolyl group exhibit signals in the aromatic region, and the methyl protons of this group appear as a singlet, for instance at δ 2.40 ppm.
The coupling patterns, such as the doublet nature of the pyrrole protons, confirm their adjacency.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives semanticscholar.orgnih.gov
| Compound Name | H-4 (s) | Pyrrole-H (d) | Pyrrole-H (d) | Trimethoxyphenyl-H (s) | Methoxy-H (s) | Aryl-substituent Protons |
| 6-(o-tolyl)-... | 9.08 | 7.39 | 6.82 | 6.69 | 3.91, 3.89 | 7.50 (s), 7.43 (d), 7.28 (t), 7.25 (m), 2.40 (s, CH₃) |
| 6-(m-tolyl)-... | 9.09 | 7.39 | 6.80 | 6.70 | 3.95, 3.91 | 7.96 (d), 7.76 (s), 7.70 (m), 7.19 (d), 2.42 (s, CH₃) |
| 6-(2-methoxyphenyl)-... | 9.10 | 7.38 | 6.79 | 6.73 | 3.92, 3.91, 3.83 | 7.93 (s), 7.79 (dd), 7.35 (ddd), 7.08 (td), 7.01 (d) |
| 6-(naphthalen-2-yl)-... | 9.13 | 7.38 | 6.81 | 6.75 | 3.96, 3.93 | 8.51 (s), 8.14 (dd), 7.94 (m), 7.86 (m), 7.48 (m) |
¹³C NMR Spectroscopy: Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.
For the same series of 1H-pyrrolo[3,2-c]pyridine derivatives, ¹³C NMR is used to confirm the carbon skeleton. For example, in the ¹³C NMR spectrum of 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , recorded at 126 MHz in CDCl₃, key signals are observed that correspond to the different carbon environments within the molecule semanticscholar.orgnih.gov.
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives semanticscholar.orgnih.gov
| Compound Name | Pyrrolo[3,2-c]pyridine Core | Trimethoxyphenyl Group | Aryl-substituent Carbons | Methoxy Carbons |
| 6-(o-tolyl)-... | 157.84, 151.97, 142.93, 140.46, 124.28, 105.81, 102.76 | 154.00, 134.21, 102.32 | 137.45, 135.91, 130.65, 129.99, 129.81, 127.88, 125.80, 20.49 (CH₃) | 61.02, 56.38 |
| 6-(m-tolyl)-... | 159.03, 149.85, 142.82, 141.24, 124.73, 103.04, 102.77 | 154.09, 134.01, 102.47 | 138.54, 135.71, 132.53, 131.76, 130.48, 129.24, 127.70, 21.53 (CH₃) | 61.06, 56.44 |
| 6-(2-methoxyphenyl)-... | 158.41, 156.74, 147.82, 143.06, 140.29, 124.56, 106.84, 102.84 | 153.94, 134.39, 102.19 | 137.26, 131.49, 129.79, 129.29, 121.08, 111.53, 55.83 (OCH₃) | 61.05, 56.36 |
| 6-(naphthalen-2-yl)-... | 150.17, 143.81, 141.08, 124.95, 124.86, 102.78, 102.64 | 154.08, 134.30, 102.47 | 137.68, 137.51, 133.66, 133.20, 129.96, 128.56, 128.32, 127.60, 126.19, 126.09, 125.94 | 61.07, 56.44 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of atoms in complex molecules.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out proton networks within the molecule, such as through the pyrrole or aryl rings.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons. For example, the proton at the 4-position of the pyrrolo[3,2-c]pyridine core would be expected to show HMBC correlations to several carbons in the pyridine (B92270) and pyrrole rings, confirming the fusion of the ring system. Similarly, the methoxy protons would show correlations to the carbons of the trimethoxyphenyl ring.
While specific 2D NMR spectra for these derivatives are not detailed in the cited literature, the application of these standard techniques is a routine part of structural confirmation for such novel compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound.
For the 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS data confirms their elemental composition. The measured mass is compared to the calculated mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the structure.
Interactive Data Table: HRMS Data for Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives semanticscholar.orgnih.gov
| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-(o-tolyl)-... | C₂₃H₂₂N₂O₃ | 375.1709 | 375.1707 |
| 6-(m-tolyl)-... | C₂₃H₂₂N₂O₃ | 375.1709 | 375.1709 |
| 6-(2-methoxyphenyl)-... | C₂₃H₂₂N₂O₄ | 391.1658 | 391.1653 |
| 6-(naphthalen-2-yl)-... | C₂₆H₂₂N₂O₃ | 411.1709 | 411.1710 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the context of characterizing 1H-pyrrolo[3,2-c]pyridine derivatives, LC-MS is primarily used to assess the purity of a sample. The liquid chromatograph separates the components of a mixture, and the mass spectrometer detects the molecular weight of each component as it elutes from the column. A pure sample will ideally show a single chromatographic peak with the expected molecular ion in the corresponding mass spectrum. This technique is also invaluable for monitoring the progress of chemical reactions by identifying the presence of starting materials, intermediates, and the desired product in the reaction mixture.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and conformational details, which are critical for understanding the structure-activity relationships of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives.
By analyzing the diffraction pattern of a single crystal, the electron density map of the molecule can be reconstructed, leading to a detailed molecular model. For instance, the structural analysis of related heterocyclic systems, such as pyrrolo[3,4-c]quinoline-1,3-diones, has been unequivocally confirmed using single-crystal X-ray crystallography, providing a solid foundation for the structural verification of newly synthesized compounds. nih.gov
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
For derivatives of this compound that are chiral, single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of their absolute configuration. cnr.it This technique is crucial when a molecule contains one or more stereocenters, as the biological activity of enantiomers can differ significantly. The analysis relies on the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the differentiation between a molecule and its non-superimposable mirror image.
While a routine diffraction experiment determines the relative arrangement of atoms, establishing the absolute stereochemistry requires careful data collection and analysis, often involving the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The resulting crystallographic data provides a complete picture of the molecule's conformation in the solid state, detailing the spatial orientation of substituents on the pyrrolopyridine core.
An example of crystallographic data for a related heterocyclic compound, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, is presented in the table below, illustrating the type of information obtained from such an analysis. scispace.com
Interactive Table: Crystal Data for 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine scispace.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) ** | 92.777(1) |
| Volume (ų) ** | 1127.39(5) |
| Z | 4 |
Co-crystal Structures with Biological Macromolecules for Ligand-Target Interactions
To understand the therapeutic potential of this compound derivatives, it is vital to characterize their interactions with biological targets such as proteins and enzymes. X-ray crystallography of co-crystals, where the derivative is crystallized with its target macromolecule, provides an atomic-level view of these interactions.
These co-crystal structures reveal the precise binding mode of the ligand, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern molecular recognition. This information is invaluable for rational drug design and the optimization of lead compounds.
In the absence of experimental co-crystal structures, molecular docking studies can offer predictive insights. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors were docked into the colchicine-binding site. nih.gov These computational models suggested that the 1H-pyrrolo[3,2-c]pyridine core could form a crucial hydrogen bond with the Thrα179 residue within the active site, illustrating how this scaffold can be oriented to achieve potent biological activity. nih.gov
Complementary Spectroscopic and Biophysical Techniques
While X-ray crystallography provides a static picture of the solid state, a suite of spectroscopic and biophysical techniques is necessary to characterize the properties of this compound derivatives in solution and to probe their dynamic behavior and interactions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic fingerprint of the compound.
For derivatives of this compound, IR spectroscopy is used to confirm the presence of key functional groups. For example, the N-H stretch of the pyrrole ring and the O-H stretch of the hydroxyl group would give rise to characteristic bands. In related pyrrolo[3,4-c]quinoline-1,3-dione structures, the carbonyl (C=O) and imine (C=N) stretching frequencies are readily identified, appearing at specific wavenumbers that confirm the integrity of the heterocyclic core. nih.gov
Interactive Table: Characteristic IR Absorption Bands for a Pyrrolo[3,4-c]quinoline-1,3-dione Derivative nih.gov
| Functional Group | Absorption Band (cm⁻¹) |
| Carbonyl (C=O) | 1764 |
| Carbonyl (C=O) | 1705 |
| Imine (C=N) | 1622 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's conjugated π-electron system.
The fused aromatic system of the 1H-pyrrolo[3,2-c]pyridine core gives rise to characteristic absorption bands, typically attributed to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the ring system as well as the polarity of the solvent. This technique is valuable for confirming the integrity of the aromatic core and for studying interactions that perturb the electronic structure of the molecule.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Protein Binding
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate molecular chirality. nih.gov It is particularly powerful for the analysis of chiral derivatives of this compound and for studying their interactions with chiral biological macromolecules like proteins.
When a chiral molecule is analyzed, its enantiomers will absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. This allows for the differentiation of enantiomers and the determination of enantiomeric purity.
Furthermore, when an achiral derivative binds to a protein, it is held in a chiral environment, which can induce a CD signal for the ligand. benthamscience.com This "induced CD" provides valuable information about the binding event. benthamscience.com The shape, sign, and intensity of the induced CD bands can offer qualitative and quantitative data on the binding process, including stereochemistry and the nature of the binding site. benthamscience.com For certain pyrrolopyridine derivatives, biological studies have shown that often only one enantiomer (e.g., the S-enantiomer) is active, highlighting the importance of chiral analysis in their development. mdpi.com
Fluorescence Spectroscopy for Investigating Molecular Interactions (e.g., with Serum Albumins)
Following a comprehensive review of scientific literature, no specific studies were identified that investigate the interaction of this compound with serum albumins using fluorescence spectroscopy. While the broader class of pyrrolopyridine derivatives has been a subject of interest in medicinal chemistry for their potential biological activities, research detailing the specific binding characteristics of this compound with proteins like bovine serum albumin (BSA) or human serum albumin (HSA) through this method is not publicly available.
Fluorescence spectroscopy is a principal technique used to explore the binding of small molecules to proteins. Typically, this involves monitoring the quenching of intrinsic tryptophan fluorescence of the serum albumin upon the addition of the compound of interest. Such studies allow for the determination of binding constants (Ka), the number of binding sites (n), and the quenching mechanism (static or dynamic). Furthermore, by conducting these experiments at various temperatures, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be calculated to elucidate the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding, van der Waals forces).
Although data for the specific compound of interest is unavailable, studies on analogous heterocyclic compounds and pyridine derivatives demonstrate the utility of this approach. For instance, research on other pyridine derivatives has shown that they can bind to serum albumin with moderate affinity, often through a static quenching mechanism, and that the interaction is typically spontaneous. These studies often reveal a 1:1 binding stoichiometry and indicate that forces such as van der Waals interactions and hydrogen bonding are primary drivers of the complex formation.
Without experimental data for this compound, it is not possible to provide specific quantitative details such as binding affinities or thermodynamic profiles. The generation of such data would require dedicated laboratory research involving the titration of serum albumin solutions with the specified compound and subsequent analysis of the fluorescence quenching data using established models like the Stern-Volmer equation.
Advanced Applications and Future Research Directions of Pyrrolo 3,2 C Pyridin 4 Ol Derivatives
6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol as a Privileged Scaffold in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. ontosight.ai The scaffold's value stems from its rigid, bicyclic structure and the presence of hydrogen bond donors and acceptors, which facilitate precise interactions with biological macromolecules like enzymes and receptors. nih.gov Derivatives have shown a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties. ontosight.ainih.gov
The structural rigidity and defined chemical features of the pyrrolo[3,2-c]pyridine scaffold make it an exceptional candidate for rational drug design. By strategically modifying the core, medicinal chemists can develop next-generation therapeutic agents with high potency and selectivity.
One successful strategy involves using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the bioactive conformation of known pharmacophores. For example, researchers have designed potent anticancer agents by replacing the flexible cis-olefin bond in combretastatin (B1194345) A-4 (a tubulin polymerization inhibitor) with the pyrrolo[3,2-c]pyridine ring. This modification restricts the molecule's conformation, leading to potent antiproliferative activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7. mdpi.com
Another area of active research is the development of kinase inhibitors. ontosight.ai A series of diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold were rationally designed and evaluated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govnih.gov The design focuses on optimizing interactions with the kinase active site to achieve high inhibitory potency.
Table 1: Antiproliferative Activity of Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives mdpi.com
| Compound ID | B-ring Moiety | IC₅₀ (μM) vs. HeLa | IC₅₀ (μM) vs. SGC-7901 | IC₅₀ (μM) vs. MCF-7 |
| 10a | Phenyl | 0.85 | 1.02 | 1.13 |
| 10c | m-Tolyl | 0.66 | 0.83 | 0.91 |
| 10h | 4-Methoxyphenyl | 0.31 | 0.42 | 0.55 |
| 10k | 4-Ethoxyphenyl | 0.25 | 0.33 | 0.41 |
| 10p | Naphthalen-2-yl | 0.22 | 0.30 | 0.38 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.0021 | 0.0025 | 0.0031 |
Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The pyrrolopyridine scaffold is well-suited for FBDD. pharmablock.com Its relatively simple, rigid structure serves as an excellent starting point or anchor fragment that can be elaborated with various substituents to enhance binding affinity and selectivity.
The successful development of vemurafenib, a kinase inhibitor containing the related pyrrolo[2,3-b]pyridine (7-azaindole) core, was achieved using an FBDD approach. pharmablock.com Similarly, a clinical candidate, ASTX660, was developed from a fragment containing a pyrrolo[3,2-b]pyridine scaffold. This precedent suggests that the this compound core is a highly promising starting point for FBDD campaigns aimed at discovering novel inhibitors for various therapeutic targets.
A key reason for the success of pyrrolopyridine derivatives as therapeutic agents is their ability to function as biomolecular mimetics. Specifically, the pyrrolopyridine nucleus structurally mimics the purine (B94841) ring of adenosine (B11128) triphosphate (ATP). nih.gov This mimicry allows these compounds to compete with ATP for binding to the active site of kinases, a large family of enzymes that play central roles in cellular signaling.
The interaction is often centered on the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme and forms critical hydrogen bonds with the adenine (B156593) portion of ATP. The nitrogen atoms and N-H group of the pyrrolopyridine scaffold can replicate these hydrogen bonding patterns, anchoring the inhibitor in the ATP-binding pocket and effectively blocking the enzyme's function. nih.gov This hinge-binding capability has been exploited to develop potent and selective inhibitors for targets like FMS kinase, where derivatives of pyrrolo[3,2-c]pyridine have demonstrated nanomolar inhibitory concentrations. nih.govnih.gov
Table 2: FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives nih.govnih.gov
| Compound ID | Description | IC₅₀ (nM) vs. FMS Kinase |
| 1e | Diarylamide derivative | 60 |
| 1r | Diarylurea derivative | 30 |
| KIST101029 (Lead Cmpd) | Diarylamide derivative | 96 |
Potential Applications Beyond Pharmaceutical Sciences
While the primary focus of research on pyrrolo[3,2-c]pyridine derivatives has been in medicinal chemistry, the unique electronic and structural properties of this scaffold suggest potential applications in other advanced scientific fields. These areas represent promising directions for future research.
The pyrrolopyridine framework, as part of the broader class of azaindoles, possesses a π-conjugated electronic system that is of interest in materials science and organic electronics. researchgate.netacs.org Although applications for the specific this compound derivative have not been extensively explored, related isomers have shown significant promise.
For instance, a new electron acceptor based on the pyrrolo[3,4-c]pyridine-1,2-dione isomer has been synthesized and used to construct donor-acceptor type conjugated polymers. These polymers exhibit interesting electrochromic properties, changing color in response to an applied voltage, which could be useful in smart windows, displays, and sensors. rsc.org Furthermore, other azaindole derivatives have been investigated as blue-emitting materials for organic light-emitting diodes (OLEDs). researchgate.net The inherent photophysical properties of the pyrrole-fused pyridine (B92270) system, which can be tuned by chemical modification, make this compound and its derivatives intriguing candidates for future exploration in the development of novel organic semiconductors, fluorescent probes, and advanced functional polymers. acs.orgresearchgate.net
The presence of multiple nitrogen atoms with available lone pairs of electrons makes the pyrrolopyridine scaffold a potential ligand for coordinating with metal centers. This property opens up avenues for its use in the development of novel catalytic systems. While this application is still nascent for the pyrrolo[3,2-c]pyridine isomer, research on other azaindoles has demonstrated the feasibility of this approach.
For example, 7-azaindole (B17877) N-oxide has been successfully employed as a ligand to promote copper-catalyzed N-arylation reactions. acs.org In other work, 7-azaindoline, a reduced form of azaindole, has been used as an effective directing group in asymmetric catalysis, where it coordinates to a metal catalyst to control the stereoselectivity of a reaction. mdpi.com These examples highlight the potential for this compound derivatives to be developed as new ligands for transition metal catalysts or as organocatalysts themselves. frontiersin.org Their rigid structure could provide a well-defined coordination environment around a metal center, potentially leading to catalysts with high activity and selectivity for a range of organic transformations. mdpi.comrsc.org
Innovative Research Methodologies in Pyrrolopyridinol Science
The exploration of pyrrolo[3,2-c]pyridin-4-ol derivatives has been significantly accelerated by the adoption of cutting-edge research methodologies. These innovative approaches have streamlined the process of identifying and optimizing lead compounds, moving beyond traditional, slower methods of drug discovery.
High-Throughput Screening (HTS) in Early Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. mdpi.com This technology utilizes robotic automation and advanced data processing to conduct millions of biochemical or cell-based assays in a short period, drastically accelerating the identification of "hits"—compounds that show promising activity. mdpi.comcuanschutz.edu
In the context of pyrrolo[3,2-c]pyridine derivatives, HTS is instrumental in identifying potent kinase inhibitors. For instance, screening a series of these derivatives against a panel of kinases can quickly pinpoint compounds with high selectivity and potency. A typical HTS process for identifying FMS kinase inhibitors from a pyrrolo[3,2-c]pyridine library would involve:
Assay Development: A robust and sensitive assay is designed to measure FMS kinase activity, often using fluorescence or luminescence detection methods compatible with HTS platforms.
Library Screening: The library of pyrrolo[3,2-c]pyridine derivatives is screened against the FMS kinase target in multi-well plates (e.g., 384- or 1536-well formats). cuanschutz.edu
Hit Identification: Compounds that exhibit significant inhibition of the kinase are identified as hits.
Hit Confirmation and Prioritization: The initial hits are re-tested to confirm their activity and rule out false positives. technologynetworks.com They are then prioritized for further investigation based on potency, selectivity, and other drug-like properties.
For example, a screening campaign led to the identification of compound 1r as a potent FMS kinase inhibitor with an IC50 value of 30 nM, which was 3.2 times more potent than a previously identified lead compound. nih.gov This process allows researchers to efficiently sift through numerous structural variations to find the most promising candidates for development. nih.gov
The table below illustrates hypothetical results from an HTS assay for a selection of pyrrolo[3,2-c]pyridine derivatives against FMS kinase, demonstrating how active compounds are identified.
Table 1: HTS Results for FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Structure Modification | FMS Kinase Inhibition (%) at 1 µM | IC50 (nM) |
|---|---|---|---|
| 1a | -H | 15% | >1000 |
| 1e | -CF3 | 75% | 60 |
| 1k | -Cl | 45% | 450 |
| 1r | -OCH3 | 92% | 30 |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug design by enabling the rapid, in silico prediction of compound properties and the generation of novel molecular structures. semanticscholar.org These computational tools analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers, thereby guiding the design of more effective and safer drug candidates. semanticscholar.orgnih.gov
In the development of pyrrolo[3,2-c]pyridine derivatives, AI and ML can be applied in several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as deep neural networks (DNNs), can build predictive models that correlate the structural features of pyrrolopyridine derivatives with their biological activity. semanticscholar.org These models help researchers prioritize which new analogs to synthesize, focusing on those predicted to have the highest potency.
De Novo Drug Design: Generative AI models can design entirely new pyrrolo[3,2-c]pyridine-based molecules that are optimized for desired properties, such as high affinity for a target kinase and favorable metabolic stability. mdpi.com These models learn the underlying rules of chemical structure and synthesis to propose novel, synthetically accessible compounds. mdpi.com
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early elimination of candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity, saving significant time and resources. springernature.com
For example, a new series of 1H-pyrrolo[3,2-c]pyridine derivatives was designed as colchicine-binding site inhibitors. nih.gov Molecular modeling studies were used to suggest how the lead compound, 10t , interacts with tubulin, and predictions of physicochemical properties confirmed that it conformed well to Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov
Current Challenges and Future Opportunities in Pyrrolo[3,2-c]pyridin-4-ol Research
Despite the therapeutic promise of pyrrolo[3,2-c]pyridin-4-ol derivatives, researchers face several significant challenges. Overcoming these hurdles presents key opportunities for advancing this class of compounds toward clinical application.
Overcoming Complex Synthetic Challenges and Improving Yields
The synthesis of the pyrrolo[3,2-c]pyridine scaffold can be complex and often results in low yields. nih.gov Challenges frequently arise from side reactions, the need for protecting groups, and difficult purification steps. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a related scaffold, encountered issues with palladium-catalyzed amination, where the catalyst preferably reacted at the C-2 position instead of the desired C-4 position. nih.gov Furthermore, the final deprotection step to remove a trimethylsilylethoxymethyl (SEM) group proved challenging, as the release of formaldehyde (B43269) led to the formation of various side products, significantly lowering the yield of the target compound to as low as 14% in some cases. nih.gov
Strategies to overcome these challenges include:
Catalyst and Condition Screening: Systematically testing different catalysts, ligands, and reaction conditions can dramatically improve yield and reduce side products. In one Suzuki–Miyaura cross-coupling reaction, switching the catalyst to Pd(PPh3)4 minimized the formation of a problematic diarylated side product and increased the isolated yield to 83%. nih.gov
Route Redesign: Altering the order of synthetic steps can circumvent problematic reactions. Researchers decided to introduce the 4-amino group before an iodination step to avoid competitive reactions at different positions on the ring. nih.gov
The table below summarizes some of the synthetic challenges and potential solutions in the preparation of pyrrolopyridine derivatives.
Table 2: Synthetic Challenges and Improvement Strategies
| Challenge | Example Reaction Step | Observed Problem | Proposed Solution / Improvement |
|---|---|---|---|
| Low Regioselectivity | Palladium-catalyzed amination | Preferential reaction at C-2 instead of C-4 | Introduce amino group prior to iodination. nih.gov |
| Side Product Formation | SEM-deprotection | Formaldehyde release leads to tricyclic byproducts. nih.gov | Optimize reaction time and temperature. nih.gov |
| Low Yield | Suzuki–Miyaura cross-coupling | Formation of diarylated and reduced side products. nih.gov | Screen catalysts; Pd(PPh3)4 found to be optimal. nih.gov |
Addressing Issues of Metabolic Stability and Bioavailability in Drug Candidates
A significant hurdle in translating promising pyrrolo[3,2-c]pyridin-4-ol derivatives into viable drugs is ensuring they have adequate metabolic stability and oral bioavailability. Compounds that are rapidly metabolized by the liver have a short duration of action and may not reach therapeutic concentrations in the body.
Researchers often investigate the metabolic decomposition of these compounds using in vitro models such as rat liver microsomes (RLM). nih.gov The stability of these derivatives can be highly dependent on their substituents. For instance, the strategic introduction of a methyl group has been explored as a way to improve metabolic stability. nih.gov The goal is to block sites on the molecule that are susceptible to metabolic enzymes like cytochrome P450s without diminishing the compound's activity.
Improving bioavailability involves optimizing the molecule's physicochemical properties, such as solubility and permeability, to ensure it is effectively absorbed from the gastrointestinal tract. This is a multidimensional challenge that requires balancing potency with drug-like properties. mdpi.com
Development of Targeted Therapies and Personalized Medicine Strategies
The high selectivity of many pyrrolo[3,2-c]pyridine derivatives makes them ideal candidates for targeted therapies. nih.govmdpi.com Unlike traditional chemotherapy that affects all rapidly dividing cells, targeted therapies aim to inhibit specific molecules, like kinases, that are critical for the growth and survival of cancer cells. nih.gov For example, pyrrolo[3,2-c]pyridine derivatives that selectively inhibit FMS kinase are being developed as potential treatments for cancers where this kinase is over-expressed, including certain types of ovarian, prostate, and breast cancer. nih.gov
The future of this research lies in personalized medicine. mdpi.com This approach involves tailoring medical treatment to the individual characteristics of each patient's disease. For pyrrolo[3,2-c]pyridine-based kinase inhibitors, this could involve:
Biomarker Identification: Identifying genetic mutations or protein expression levels in a patient's tumor that predict sensitivity to a specific FMS kinase inhibitor.
Targeted Patient Selection: Using these biomarkers to select patients who are most likely to respond to the treatment, thereby increasing the efficacy of clinical trials and improving patient outcomes.
Overcoming Resistance: Developing next-generation pyrrolo[3,2-c]pyridine derivatives that are effective against resistance mutations that may arise during treatment. mdpi.com
By combining potent and selective inhibitors with robust biomarker strategies, pyrrolo[3,2-c]pyridin-4-ol derivatives hold the potential to become a key component of personalized cancer therapy.
Exploration of Undiscovered Bioactivities and Novel Therapeutic Areas
While the therapeutic potential of pyrrolo[3,2-c]pyridin-4-ol derivatives has been significantly explored in oncology and inflammatory diseases, emerging research is beginning to uncover a broader range of bioactivities. This expansion into novel therapeutic landscapes suggests that the privileged pyrrolo[3,2-c]pyridine scaffold holds promise for addressing a wider spectrum of human diseases. The exploration of these previously undiscovered biological effects is paving the way for innovative drug discovery programs.
The core chemical structure of pyrrolo[3,2-c]pyridine lends itself to diverse molecular interactions, allowing for the design of compounds that can engage with a variety of biological targets beyond the well-documented kinases. ontosight.ai Current research efforts are focused on identifying and validating these new applications, moving from established areas into uncharted therapeutic territory.
Antiviral Properties
A significant area of emerging interest is the antiviral activity of pyrrolo[3,2-c]pyridine derivatives. Research has identified compounds with the pyrrolo[3,2-c]pyridin-4-amine moiety that exhibit potent inhibitory effects against influenza viruses. nih.gov These compounds have been shown to act as entry inhibitors, demonstrating broad-spectrum activity against multiple strains of influenza A and influenza B viruses. nih.gov The mechanism of action appears to interfere with the post-fusion processes of viral uncoating and the nuclear import of viral nucleoprotein complexes. nih.gov This novel antiviral strategy presents a promising avenue for the development of new therapeutic agents, particularly in light of growing resistance to existing neuraminidase inhibitors. nih.gov
Cardiovascular and Hematological Applications
Beyond infectious diseases, the pyrrolo[3,2-c]pyridine scaffold is being investigated for its potential in treating cardiovascular and hematological conditions. A series of derivatives has been synthesized and evaluated as inhibitors of platelet aggregation. nih.gov These compounds, designed as isosteres of the antithrombotic drug ticlopidine, have demonstrated the ability to inhibit adenosine diphosphate (B83284) (ADP)-induced aggregation of human platelets in vitro. nih.gov Structure-activity relationship (SAR) studies have indicated that the antiplatelet effects are related to the lipophilicity of the compounds. nih.gov This line of research opens up the possibility of developing novel antiplatelet agents for the prevention and treatment of thrombotic diseases, such as heart attack and stroke.
Immunomodulatory Effects
The immunomodulatory potential of this class of compounds is also a burgeoning area of investigation. Certain pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of Toll-like receptors (TLRs). patsnap.com TLRs play a crucial role in the innate immune system, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The development of small molecule TLR antagonists based on the pyrrolo[3,2-c]pyridine scaffold could offer a new therapeutic approach for conditions where the immune response is pathologically overactive. patsnap.com
Future Directions and Untapped Potential
The structural versatility of the pyrrolo[3,2-c]pyridine nucleus suggests that its therapeutic potential is far from fully realized. The biological activities observed in closely related pyrrolopyridine isomers hint at further undiscovered applications for the this compound scaffold. For instance, derivatives of the pyrrolo[2,3-b]pyridine isomer have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in the pathogenesis of Alzheimer's disease. nih.gov Similarly, other isomers are being explored for antidiabetic, antimycobacterial, and analgesic properties. mdpi.comresearchgate.net
These findings in related heterocyclic systems provide a strong rationale for expanding the scope of biological screening for novel this compound derivatives. Future research should systematically explore these and other potential therapeutic areas, including:
Neurodegenerative Diseases: Investigating the potential of these derivatives to modulate targets relevant to diseases like Alzheimer's and Parkinson's. nih.gov
Metabolic Disorders: Screening for activity against targets involved in diabetes and other metabolic syndromes. mdpi.com
Neglected Tropical Diseases: Exploring potential antimicrobial and antiparasitic activities.
The table below summarizes the explored and potential bioactivities of pyrrolo[3,2-c]pyridine derivatives, highlighting the shift from established to novel therapeutic areas.
| Therapeutic Area | Specific Bioactivity | Research Status |
| Oncology | Kinase Inhibition (e.g., FMS) nih.gov | Well-Established |
| Inflammatory Diseases | Kinase Inhibition, COX-2 Inhibition nih.gov | Well-Established |
| Infectious Diseases | Influenza Virus Entry Inhibition nih.gov | Emerging |
| Cardiovascular Diseases | Platelet Aggregation Inhibition nih.gov | Emerging |
| Immunology | Toll-like Receptor (TLR) Antagonism patsnap.com | Emerging |
| Neurology | GSK-3β Inhibition | Potential (based on isomers) nih.gov |
| Metabolic Diseases | Antidiabetic Effects | Potential (based on isomers) mdpi.com |
By systematically exploring these new frontiers, the full therapeutic potential of the this compound scaffold can be unlocked, leading to the development of next-generation therapies for a wide range of challenging diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol yields the core structure . Key parameters include solvent choice (xylene for high-temperature stability), stoichiometry of oxidizing agents (chloranil in excess to drive cyclization), and purification via recrystallization to achieve ≥95% purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For instance, -NMR in DMSO-d6 should show a singlet at δ 12.25 ppm (NH proton) and a methyl group resonance near δ 2.33 ppm . ESI-MS typically displays [M+H]<sup>+</sup> at m/z 149.1 (C8H8N2O). Cross-validate with IR spectroscopy for hydroxyl (3200–3400 cm) and aromatic C=C (1600 cm) stretches .
Q. What are the recommended storage conditions to ensure stability of this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Stability studies indicate decomposition >5% after 6 months at 4°C, necessitating periodic purity checks via HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Use orthogonal assays to resolve discrepancies. For example, if in vitro kinase inhibition conflicts with cellular activity, evaluate membrane permeability (via PAMPA assay) or metabolic stability (microsomal incubation). Adjust substituents (e.g., replacing methyl with trifluoromethyl) to enhance bioavailability, as seen in analogs with improved IC50 values .
Q. What strategies optimize the regioselectivity of N-functionalization in this pyrrolopyridine scaffold?
- Methodological Answer : Employ protecting groups (e.g., Boc for NH) and transition-metal catalysis. Pd-mediated cross-coupling at the 3-position (vs. 1-position) is favored using Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos ligand, Cs2CO3 in toluene) to achieve >80% regioselectivity . Monitor progress with LC-MS to detect intermediates.
Q. How should researchers interpret conflicting spectroscopic data for derivatives, such as unexpected downfield shifts in -NMR?
- Methodological Answer : Analyze intramolecular hydrogen bonding or π-stacking effects. For example, a downfield shift in the hydroxyl proton (δ >12 ppm) may indicate strong H-bonding with adjacent nitrogen atoms. Computational tools (DFT at B3LYP/6-31G* level) can model electron density distribution to validate experimental observations .
Q. What methodologies are recommended for assessing the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer : Conduct high-throughput screening (HTS) against kinase panels (e.g., Eurofins KinaseProfiler<sup>®</sup>). Follow up with X-ray crystallography to resolve binding modes. For example, analogs with 4-hydroxy substitution show ATP-competitive binding in PI3Kα (PDB: 4L23), while methyl groups at position 6 enhance hydrophobic interactions .
Data-Driven Insights
| Parameter | Typical Value | Reference |
|---|---|---|
| Molecular Weight | 148.16 g/mol | |
| HPLC Purity | ≥95% (C18, MeOH:H2O 70:30) | |
| -NMR (DMSO-d6) | δ 12.25 (s, 1H, NH), 2.33 (s, 3H) | |
| Solubility (Water) | <1 mg/mL (requires DMSO) |
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate biological assays with structural data (e.g., crystallography or docking studies) to resolve mechanistic ambiguities .
- Synthetic Scalability : Pilot-scale reactions (≥10 g) require optimized reflux times and gradient crystallization to maintain yield .
- Advanced Analytics : Use HRMS and 2D-NMR (COSY, HSQC) to confirm regiochemistry in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
